4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide is a useful research compound. Its molecular formula is C19H17BrClN3O3 and its molecular weight is 450.72. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial Applications
Quinazoline derivatives have been explored for their potential in treating malaria. For example, studies on different 4-aminoquinolines, such as chloroquine, have shown effectiveness against Plasmodium falciparum by inhibiting mycobacterial ATP synthase, a new mechanism of action for antituberculosis drugs (Diacon et al., 2009)[https://consensus.app/papers/diarylquinoline-tmc207-multidrugresistant-diacon/243e16cf1a0f57bab021aefaf1bc49ab/?utm_source=chatgpt]. This highlights the potential for quinazoline derivatives in developing new antimalarial agents.
Anticancer Applications
Quinazoline derivatives have also been investigated for their anticancer properties. For instance, the use of imaging biomarkers like 11C-labeled 4-N-(3-bromoanilino)-6,7-dimethoxyquinazoline for PET imaging in patients with non-small cell lung cancer treated with EGFR tyrosine kinase inhibitor erlotinib suggests a role in evaluating tumor proliferation and treatment efficacy (Meng et al., 2011)[https://consensus.app/papers/imaging-11cpd153035-petct-predicts-survival-non–small-meng/5697ae5faf7e52c1bd6537245f7fb10e/?utm_source=chatgpt]. This indicates the relevance of bromo-quinazoline derivatives in cancer research, especially in diagnostic and therapeutic evaluation.
Diagnostic Imaging Agents
The development of compounds like 18F-ISO-1, a cellular proliferative marker for PET imaging in human tumors, showcases the utility of quinazoline derivatives in diagnostic imaging (Dehdashti et al., 2013)[https://consensus.app/papers/assessment-cellular-proliferation-tumors-using-18fiso1-dehdashti/d91e3effb1fe54fea6c266e22e426a50/?utm_source=chatgpt]. These studies demonstrate the potential for novel quinazoline derivatives to serve as imaging agents in evaluating tumor proliferation, offering a pathway for the scientific research applications of compounds like 4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide.
Propriétés
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O3/c20-13-5-8-16-15(10-13)18(26)24(19(27)23-16)9-1-2-17(25)22-11-12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVRPSLUNHVZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.